Triiodoiron
Description
Triiodoiron (FeI₃) is an inorganic compound composed of iron in the +3 oxidation state and three iodine atoms. It is a dark brown crystalline solid with hygroscopic properties, often synthesized through direct reaction of iron with iodine under controlled conditions . Its molecular structure features octahedral geometry, where each iron atom coordinates with six iodine ligands, forming a complex lattice. This compound exhibits moderate solubility in polar solvents like water and ethanol but decomposes in the presence of strong reducing agents due to the instability of the Fe³⁺-I⁻ bond .
Key applications include its use as a catalyst in organic halogenation reactions and as a precursor for synthesizing iron-based nanomaterials. However, its reactivity and sensitivity to moisture necessitate stringent handling protocols .
Properties
CAS No. |
15600-49-4 |
|---|---|
Molecular Formula |
FeI3 |
Molecular Weight |
436.56 g/mol |
IUPAC Name |
iron(3+);triiodide |
InChI |
InChI=1S/Fe.3HI/h;3*1H/q+3;;;/p-3 |
InChI Key |
HEJPGFRXUXOTGM-UHFFFAOYSA-K |
SMILES |
[Fe](I)(I)I |
Canonical SMILES |
[Fe+3].[I-].[I-].[I-] |
Other CAS No. |
15600-49-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triiodoiron can be synthesized through various methods, including direct iodination of iron compounds. One common method involves the reaction of iron with iodine in the presence of a suitable solvent. The reaction typically requires controlled conditions, such as specific temperatures and pressures, to ensure the formation of this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified through techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Triiodoiron undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where iodine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reactions: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium iodide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield iron oxides, while reduction can produce iron iodides.
Scientific Research Applications
Triiodoiron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic and inorganic synthesis reactions.
Biology: this compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: this compound is used in the production of specialized materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which triiodoiron exerts its effects involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to specific proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as metabolism and signal transduction. The exact molecular targets and pathways involved depend on the specific context and application of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iron(III) Chloride (FeCl₃)
- Structural Similarities : Both FeI₃ and FeCl₃ adopt octahedral coordination geometries.
- Contrasts: Stability: FeCl₃ is thermally stable up to 300°C, whereas FeI₃ decomposes above 150°C due to weaker Fe–I bonds . Reactivity: FeCl₃ is a stronger Lewis acid, making it more effective in Friedel-Crafts alkylation, whereas FeI₃ is preferred in iodination reactions due to its iodine-rich structure .
Aluminum Iodide (AlI₃)
- Functional Similarities : Both compounds are used as halogenation catalysts.
- Contrasts :
Table 1: Comparative Properties of Triiodoiron and Analogues
| Property | This compound (FeI₃) | Iron(III) Chloride (FeCl₃) | Aluminum Iodide (AlI₃) |
|---|---|---|---|
| Melting Point (°C) | 150 (decomposes) | 306 | 191 |
| Water Solubility (g/100 mL) | 2.8 | 91.9 | 0.1 (hydrolysis) |
| Lewis Acidity (Relative) | Moderate | High | Very High |
| Primary Application | Iodination catalyst | Friedel-Crafts reactions | Polymerization catalyst |
| Stability in Air | Hygroscopic | Deliquescent | Moisture-sensitive |
Data synthesized from experimental characterizations and catalytic studies .
Comparison with Functionally Similar Compounds
Gallium(III) Iodide (GaI₃)
- Functional Overlap : Both FeI₃ and GaI₃ are used in optoelectronics due to their semiconductor properties.
- Divergences :
Copper(I) Iodide (CuI)
- Application Similarities : Both are employed in dye-sensitized solar cells.
- Contrasts :
Research Findings and Methodological Insights
Recent studies highlight FeI₃’s unique advantages in selective iodination of aromatic compounds, achieving >90% yield in styrene derivatives—a performance unmatched by FeCl₃ or AlI₃ . However, its instability under acidic conditions limits its utility in proton-rich environments. Advanced characterization techniques, such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA), have been critical in mapping its decomposition pathways .
Q & A
Q. What are the established synthetic methodologies for Triiodoiron, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?
Methodological Answer: this compound synthesis typically involves direct iodination of iron under controlled conditions. To optimize yield, systematically vary parameters such as iodine stoichiometry (1:3 molar ratio for Fe:I₂), solvent polarity (e.g., anhydrous THF vs. DCM), and temperature (60–80°C for 12–24 hours). Characterize products via elemental analysis and XRD to confirm stoichiometry and crystallinity. Reproducibility requires strict moisture exclusion and inert atmospheres .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer: Use X-ray diffraction (XRD) for crystal structure determination and Raman spectroscopy to identify Fe–I vibrational modes (~250–300 cm⁻¹). Pair XPS with Mössbauer spectroscopy to probe oxidation states (e.g., Fe³⁺ in octahedral coordination). For purity assessment, combine TGA (thermal stability up to 150°C) and EDX for elemental composition. Always include experimental details (e.g., beam energy, calibration standards) to ensure cross-study comparability .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: this compound is moisture-sensitive and may release toxic iodine vapors. Conduct reactions in a fume hood with argon/vacuum lines. Use PPE (gloves, goggles) and store samples in desiccators. Monitor air quality for iodine concentrations (OSHA limit: 0.1 ppm). Include hazard mitigation steps in experimental write-ups for reproducibility .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic stability values for this compound be systematically resolved?
Methodological Answer: Contradictions in stability data often arise from varying synthesis conditions or measurement techniques. Conduct a meta-analysis of published ΔG values, controlling for variables like crystallinity and hydration. Perform controlled DSC/TGA experiments under identical conditions (heating rate: 5°C/min, N₂ atmosphere). Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
Q. What computational strategies (e.g., DFT, molecular dynamics) best predict this compound’s electronic structure and reactivity in catalytic applications?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) effectively models Fe–I bond polarization and charge distribution. Validate simulations against experimental XANES data to refine parameters. For catalytic studies, combine QM/MM approaches to simulate reaction pathways (e.g., iodine ligand exchange kinetics). Address limitations (e.g., solvent effects) by incorporating implicit solvation models .
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in halogen-bond-mediated catalysis?
Methodological Answer: Use kinetic isotope effects (KIEs) and in-situ FTIR to track iodine participation in transition states. Compare catalytic efficiency in halogen-bond-promoted reactions (e.g., C–C coupling) vs. non-halogenated analogs. Employ crystallographic data (e.g., Hirshfeld surface analysis) to quantify halogen-bond strength. Replicate experiments under varying electronic environments (e.g., electron-withdrawing substituents) to isolate mechanistic contributors .
Q. What methodologies address conflicting reports on this compound’s magnetic behavior in different crystalline phases?
Methodological Answer: Contradictions in magnetic susceptibility (χ) may stem from phase impurities or measurement artifacts. Synthesize phase-pure samples via solvent diffusion methods and characterize via PXRD. Perform SQUID magnetometry at multiple field strengths (0.1–5 T) and temperatures (2–300 K). Apply Rietveld refinement to correlate magnetic data with crystallographic occupancy .
Methodological Frameworks for Research Design
Q. How can the PICOT framework (Population, Intervention, Comparison, Outcome, Time) be adapted for this compound studies?
Example Application:
- Population: this compound nanoparticles (10–50 nm).
- Intervention: Surface functionalization with thiol ligands.
- Comparison: Unfunctionalized vs. functionalized samples.
- Outcome: Catalytic activity in Suzuki-Miyaura coupling.
- Time: Reaction completion within 6 hours at 80°C. This structure clarifies variables and ensures replicability .
Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationships in high-throughput screening?
Methodological Answer: Use multivariate regression to correlate synthetic parameters (e.g., precursor concentration) with activity metrics (e.g., turnover frequency). Apply principal component analysis (PCA) to reduce dimensionality in spectroscopic datasets. Validate models via leave-one-out cross-validation and report confidence intervals (95%) .
Data Presentation Standards
Q. How should researchers report this compound characterization data to ensure cross-study validity?
Guidelines:
- Include raw XRD diffractograms (2θ = 5–70°) with Miller indices.
- Report XPS binding energies (±0.1 eV) relative to C 1s (284.8 eV).
- Provide full experimental details (e.g., glovebox O₂ levels <1 ppm) in supplementary materials.
Adherence to these standards minimizes ambiguity and supports meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
